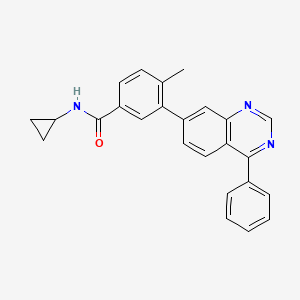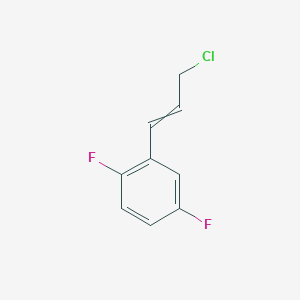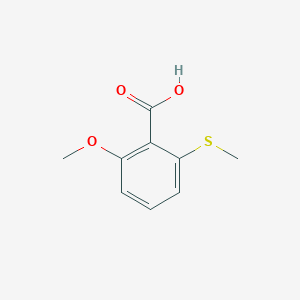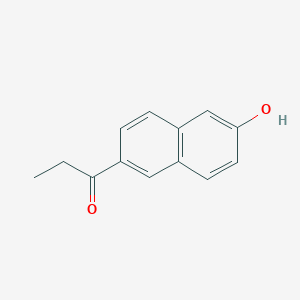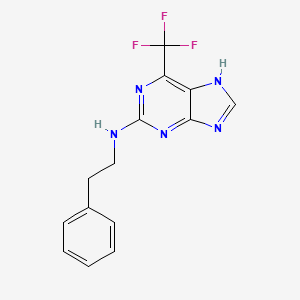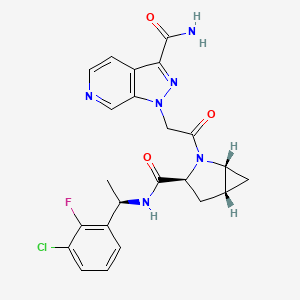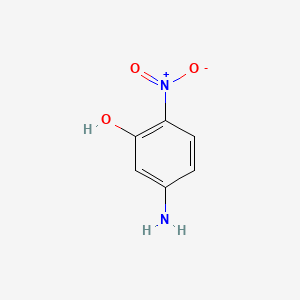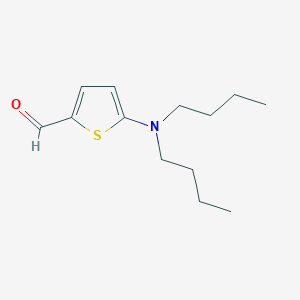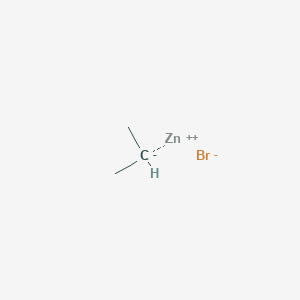
2-PROPYLZINC BROMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-PROPYLZINC BROMIDE is an organozinc compound that has garnered significant interest in the field of organic chemistry. This compound is known for its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds. The presence of both zinc and bromide in its structure imparts unique reactivity characteristics, making it a valuable reagent in organic synthesis.
准备方法
2-PROPYLZINC BROMIDE can be synthesized through several methods, with the most common being the reaction of zinc with an alkyl halide. The general reaction involves the treatment of zinc with 1-bromo-2-methylpropane in the presence of an inert solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the zinc reagent .
Industrial Production Methods:
Direct Synthesis: Zinc metal is reacted with 1-bromo-2-methylpropane in an anhydrous ether solvent under an inert atmosphere.
Grignard Reagent Method: A Grignard reagent, such as isopropylmagnesium bromide, is reacted with zinc chloride to form 1-methylethylzinc bromide.
化学反应分析
2-PROPYLZINC BROMIDE undergoes a variety of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded carbon acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions:
Reagents: Palladium catalysts, organic halides, carbonyl compounds.
Conditions: Inert atmosphere, anhydrous solvents like THF or diethyl ether.
Major Products:
Alcohols: Formed from the addition to carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions with organic halides.
科学研究应用
2-PROPYLZINC BROMIDE has a wide range of applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules through cross-coupling and addition reactions.
Material Science: Employed in the preparation of zinc-based metal-organic frameworks (MOFs) which have applications in gas storage, catalysis, and drug delivery.
Battery Technology: Utilized in the development of zinc-bromine rechargeable batteries, which are considered for next-generation energy storage solutions.
作用机制
The mechanism of action of 1-methylethylzinc bromide primarily involves its role as a nucleophile in organic reactions. The zinc-carbon bond is polarized, with the carbon bearing a partial negative charge, making it highly reactive towards electrophiles. In cross-coupling reactions, the zinc reagent transfers the organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond .
相似化合物的比较
2-PROPYLZINC BROMIDE can be compared with other organozinc compounds such as:
Diethylzinc: Another organozinc reagent used in similar synthetic applications but with different reactivity profiles.
Phenylzinc Bromide: Used in the synthesis of aromatic compounds through cross-coupling reactions.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective formation of carbon-carbon bonds under mild conditions. Its use in the synthesis of complex organic molecules and materials science applications highlights its versatility .
Conclusion
This compound is a valuable reagent in organic chemistry with diverse applications ranging from organic synthesis to material science and battery technology. Its unique reactivity and ability to form carbon-carbon bonds make it an indispensable tool for chemists.
属性
分子式 |
C3H7BrZn |
|---|---|
分子量 |
188.4 g/mol |
IUPAC 名称 |
zinc;propane;bromide |
InChI |
InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
NTUATXZETUXBSR-UHFFFAOYSA-M |
规范 SMILES |
C[CH-]C.[Zn+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


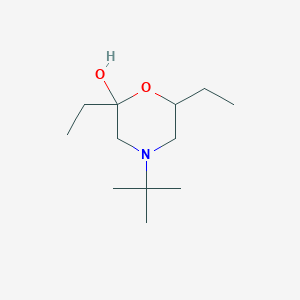
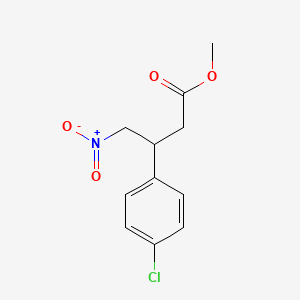
![5,8-Dihydro-2H-5,8-epoxynaphtho[2,3-d][1,3]dioxole](/img/structure/B8689864.png)


![3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B8689887.png)
